![molecular formula C14H11Cl2NO4S B2865682 2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid CAS No. 478260-83-2](/img/structure/B2865682.png)
2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid
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Description
“2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid” is a chemical compound with the molecular formula C14H11Cl2NO4S . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .
Molecular Structure Analysis
The molecular structure of “2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid” can be represented by the InChI code: 1S/C8H7ClO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) .Physical And Chemical Properties Analysis
The molecular weight of “2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid” is 234.66 g/mol . It has a melting point of 122-126°C . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors .Scientific Research Applications
Medicinal Chemistry: Synthesis of Anti-Inflammatory Agents
2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid: is explored in medicinal chemistry for its potential to synthesize novel anti-inflammatory agents. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it could be a precursor in the synthesis of new compounds with improved efficacy and reduced side effects .
Agriculture: Development of Herbicides
In the agricultural sector, this compound is investigated for its use in the development of herbicides. The sulfonyl and chloro groups within its structure may interfere with the growth of weeds, providing a chemical basis for controlling unwanted vegetation in crops.
Material Science: Polymer Modification
The compound’s reactive functional groups make it a candidate for polymer modification. Researchers are studying its incorporation into polymer chains to enhance material properties such as thermal stability and mechanical strength, which are crucial in the production of high-performance plastics .
Environmental Science: Pollutant Degradation
Environmental scientists are examining the use of 2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid in pollutant degradation processes. Its chemical structure could potentially break down toxic substances, contributing to environmental remediation efforts .
Biochemistry: Enzyme Inhibition Studies
This compound is of interest in biochemistry for enzyme inhibition studies. It may act as an inhibitor for certain enzymes, helping to elucidate their mechanisms and roles in various biological pathways .
Pharmacology: Drug Delivery Systems
In pharmacology, the compound’s properties are being explored for drug delivery systems. Its ability to bind to other molecules could be utilized to transport therapeutic agents to specific sites in the body, increasing the efficiency of drug delivery .
properties
IUPAC Name |
2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-1-5-12(6-2-10)17(9-14(18)19)22(20,21)13-7-3-11(16)4-8-13/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZISUCNMYWADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid |
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